5-Chloro-2,2'-bipyridine

Übersicht

Beschreibung

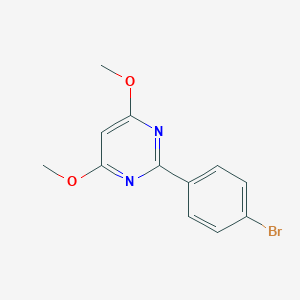

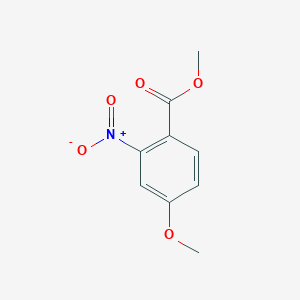

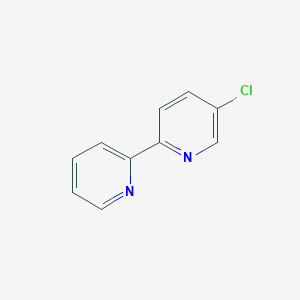

5-Chloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H7ClN2. It has a molecular weight of 190.63 g/mol . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of 2,2’-bipyridines involves catalytic C−C bond formations from C−H bonds. There are three main approaches to build well-decorated 2,2’-bipyridines from C−H bond cleavage: i) the formation of C2−C2′ bond by the dimerization of (activated) pyridines, ii) the C−H bond heteroarylation of activated pyridine, or iii) the late-stage functionalization of (activated) 2,2’-bipyridines including photoredox processes .

Molecular Structure Analysis

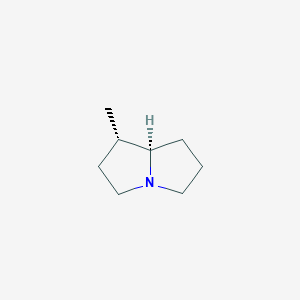

The molecular structure of 5-Chloro-2,2’-bipyridine can be represented by the InChI string: InChI=1S/C10H7ClN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h1-7H . The Canonical SMILES representation is C1=CC=NC (=C1)C2=NC=C (C=C2)Cl .

Physical And Chemical Properties Analysis

5-Chloro-2,2’-bipyridine has a molecular weight of 190.63 g/mol. It has a computed XLogP3 value of 2.4, indicating its lipophilicity. It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2. Its topological polar surface area is 25.8 Ų . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Valuable Substances

- Scientific Field : Organic Chemistry

- Summary of the Application : Bipyridine and related compounds, including “5-Chloro-2,2’-bipyridine”, are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

- Results or Outcomes : The review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined .

Application 2: Electrochemical Sensor

- Scientific Field : Electrochemistry

- Summary of the Application : A new Co (II) compound was prepared by reacting Co (NO3)2·6H2O, 5,5’-dimethyl-2,2’-bipyridine ligand, and Na (SCN). This compound was used to modify a graphite screen printed electrode, creating an electrochemical sensor for simultaneous detection of acetaminophen and naproxen .

- Methods of Application : The nano-scale size of the Co (II) compound was synthesized using a sonochemical process . The size of the nanoparticles was ∼13 ± 2 nm . The modified electrode was used in a 0.1 M phosphate buffer solution (PBS, pH 7.0) for the detection of acetaminophen and naproxen .

- Results or Outcomes : The sensor had a detection range over the concentration range of 0.009–325.0 μM for acetaminophen, with a detection limit of 5.0 nM (S/N = 3). For naproxen, the detection limit (S/N = 3) was calculated to be 0.03 μM . The peaks of acetaminophen and naproxen oxidation were vividly separated from one other with a potential difference of 410 mV between them .

Application 3: Biophotovoltaic Devices

- Scientific Field : Bioenergy

- Summary of the Application : Bipyridine-based cobalt complexes are used as redox mediators in photosystem I (PSI)-based biophotovoltaic devices . These devices use photosensitizers to convert light energy into electrical energy .

- Methods of Application : The cobalt complexes are synthesized using a sonochemical process and are not destructive to protein . They have appropriate midpoint potentials for electron donation to PSI .

- Results or Outcomes : The study reports on photocurrent generation from Co mediator-PSI biophotovoltaic devices . The work suggests that fine-tuning of redox active species for interaction with a biological partner is possible for the creation and improvement of low cost, carbon-neutral energy production in the future .

Application 4: Transition-Metal Catalysis

- Scientific Field : Inorganic Chemistry

- Summary of the Application : Bipyridines and their derivatives are extensively used as ligands in transition-metal catalysis . They are fundamental components in various applications .

- Methods of Application : Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions . New methods are now being developed .

- Results or Outcomes : The review categorizes recent research findings over the last 30 years, focusing on metal-catalyzed cross-coupling reactions . This work provides a more comprehensive understanding of the synthesis landscape .

Application 5: Ligands in Transition-Metal Catalysis

- Scientific Field : Inorganic Chemistry

- Summary of the Application : Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis .

- Methods of Application : Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions . New methods are now being developed .

- Results or Outcomes : The review categorizes recent research findings over the last 30 years, focusing on metal-catalyzed cross-coupling reactions . This work provides a more comprehensive understanding of the synthesis landscape .

Application 6: Photosensitizers in Biophotovoltaic Devices

- Scientific Field : Bioenergy

- Summary of the Application : Due to its stability and reduction potential, photosystem I (PSI) is attractive as the photosensitizer in biophotovoltaic devices . Bipyridine-based cobalt complexes are characterized as redox mediators for PSI-based biophotovoltaics applications .

- Methods of Application : Cobalt-based complexes are not destructive to protein and have appropriate midpoint potentials for electron donation to PSI . The work discusses the development of novel Co complexes and the ability to fine-tune their characteristics via functional groups and counteranion choice to drive interaction with a biological electron acceptor .

- Results or Outcomes : The work reports on photocurrent generation from Co mediator-PSI biophotovoltaic devices . This work suggests that fine-tuning of redox active species for interaction with a biological partner is possible for the creation and improvement of low cost, carbon-neutral energy production in the future .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLWWCDRDDNKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451243 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,2'-bipyridine | |

CAS RN |

162612-08-0 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)